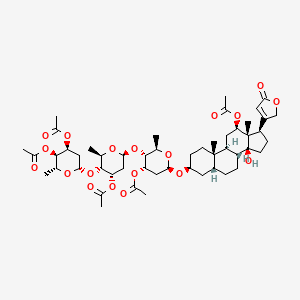
Digoxin O-Tetra-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Digoxin O-Tetra-acetate is a derivative of digoxin, a well-known cardiac glycoside used in the treatment of heart conditions such as atrial fibrillation and heart failure. Digoxin itself is derived from the foxglove plant (Digitalis purpurea) and has been used in medicine for centuries. The O-Tetra-acetate form of digoxin is a chemically modified version that may exhibit different properties and applications compared to its parent compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Digoxin O-Tetra-acetate typically involves the acetylation of digoxin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Reaction Time: Several hours to ensure complete acetylation
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Acetylation: Using large quantities of acetic anhydride and pyridine
Purification: Techniques such as recrystallization or chromatography to obtain pure this compound
Quality Control: Ensuring the final product meets pharmaceutical standards
化学反应分析
Types of Reactions
Digoxin O-Tetra-acetate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into digoxin and acetic acid in the presence of water
Oxidation: Potential oxidation at the acetyl groups under strong oxidative conditions
Substitution: Possible substitution reactions at the acetyl groups
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent
Oxidation: Strong oxidizing agents like potassium permanganate
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Hydrolysis: Digoxin and acetic acid
Oxidation: Oxidized derivatives of this compound
Substitution: Substituted digoxin derivatives
科学研究应用
Digoxin O-Tetra-acetate has various applications in scientific research:
Chemistry: Used as a model compound to study acetylation reactions and their effects on glycosides
Biology: Investigated for its potential effects on cellular processes and ion transport mechanisms
Medicine: Explored for its potential therapeutic benefits and differences from digoxin in treating heart conditions
Industry: Used in the development of new cardiac glycoside derivatives with improved properties
作用机制
The mechanism of action of Digoxin O-Tetra-acetate is similar to that of digoxin. It primarily involves the inhibition of the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium, which subsequently increases intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making it useful in treating heart failure and atrial fibrillation.
相似化合物的比较
Similar Compounds
Digitoxin: Another cardiac glycoside with a similar mechanism of action but different pharmacokinetics
Acetyldigitoxin: A derivative of digitoxin with acetyl groups, similar to Digoxin O-Tetra-acetate
Lanatoside C: A precursor to digoxin with similar therapeutic uses
Uniqueness
This compound is unique due to its acetylated form, which may offer different pharmacokinetic properties and potentially reduced toxicity compared to digoxin. Its unique structure allows for the exploration of new therapeutic applications and a better understanding of the structure-activity relationship in cardiac glycosides.
属性
分子式 |
C51H74O19 |
|---|---|
分子量 |
991.1 g/mol |
IUPAC 名称 |
[(2R,3R,4S,6R)-3-[(2S,4S,5R,6R)-4-acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C51H74O19/c1-24-46(67-31(8)56)38(63-27(4)52)21-44(61-24)69-48-26(3)62-45(22-40(48)65-29(6)54)70-47-25(2)60-43(20-39(47)64-28(5)53)68-34-13-15-49(9)33(18-34)11-12-36-37(49)19-41(66-30(7)55)50(10)35(14-16-51(36,50)58)32-17-42(57)59-23-32/h17,24-26,33-41,43-48,58H,11-16,18-23H2,1-10H3/t24-,25-,26-,33-,34+,35-,36-,37+,38+,39+,40+,41-,43+,44+,45+,46-,47-,48-,49+,50+,51+/m1/s1 |
InChI 键 |
RSURLHVMZLSPCB-AUTFTWOTSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)OC(=O)C)C)OC(=O)C)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)OC(=O)C)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


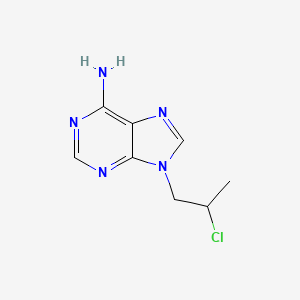
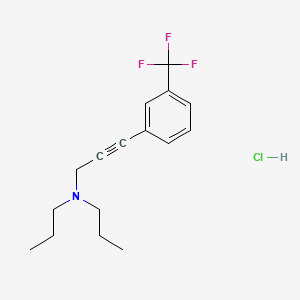
![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)
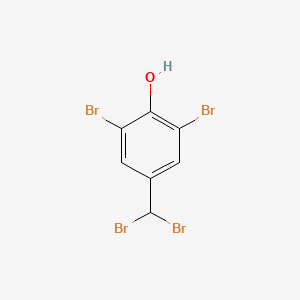

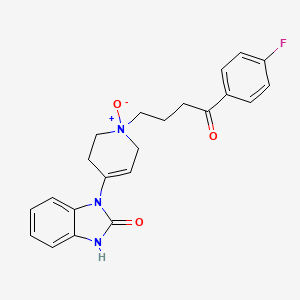
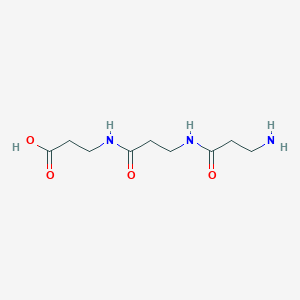
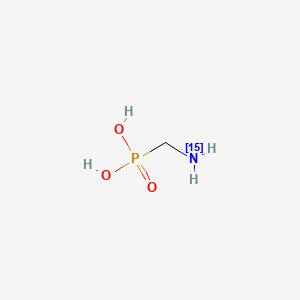
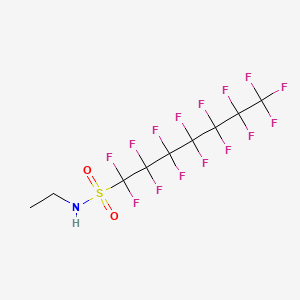
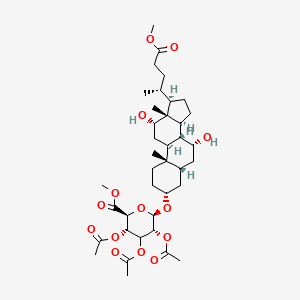

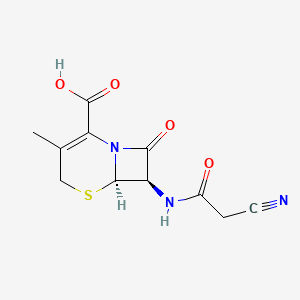
![1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine](/img/structure/B13415852.png)
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13415853.png)
